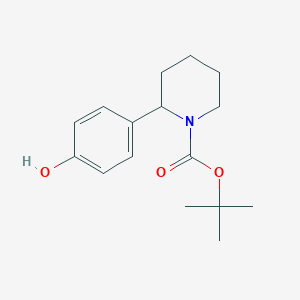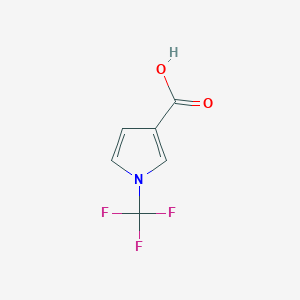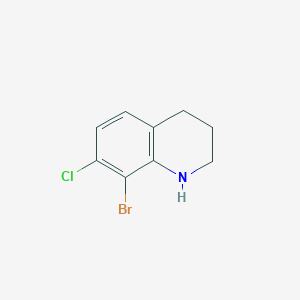![molecular formula C13H16BrNO4S B13548898 2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)
2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl group, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection of the Carboxylic Acid Group: The carboxylic acid group can be protected by converting it into a tert-butoxycarbonyl (Boc) ester using tert-butyl chloroformate and a base such as triethylamine.
Final Deprotection and Purification: The final compound can be obtained by deprotecting the Boc group under acidic conditions and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thienopyridine core can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as ketones or aldehydes.
Reduction Reactions: Products include reduced derivatives such as alcohols or aldehydes.
科学研究应用
2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid: Lacks the bromine atom.
2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine: Lacks the carboxylic acid group.
Uniqueness
2-bromo-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is unique due to the combination of the bromine atom, the tert-butoxycarbonyl group, and the carboxylic acid group. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C13H16BrNO4S |
|---|---|
分子量 |
362.24 g/mol |
IUPAC 名称 |
2-bromo-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO4S/c1-13(2,3)19-12(18)15-5-4-7-8(6-15)20-10(14)9(7)11(16)17/h4-6H2,1-3H3,(H,16,17) |
InChI 键 |
PJJXWQSNBKIPDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



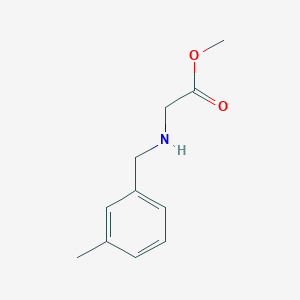
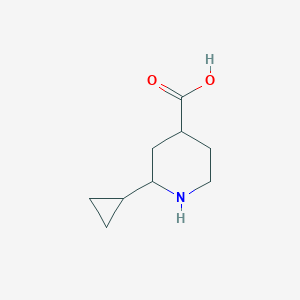
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
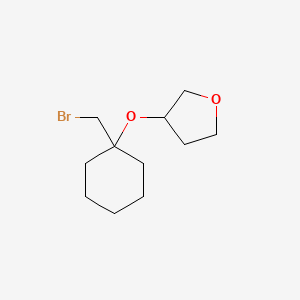
![2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)


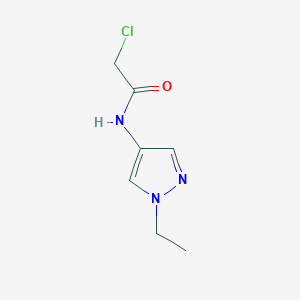

![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
